An In-Depth Technical Guide to 4-Methoxypyridine-3-sulfonyl Chloride: Properties, Synthesis, and Application
An In-Depth Technical Guide to 4-Methoxypyridine-3-sulfonyl Chloride: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Medicinal Chemistry
4-Methoxypyridine-3-sulfonyl chloride is a substituted aromatic sulfonyl chloride that has garnered interest within the field of medicinal chemistry. Its structural arrangement, featuring a pyridine ring substituted with both a methoxy and a sulfonyl chloride group, makes it a valuable intermediate for the synthesis of a variety of complex molecules, particularly in the development of novel therapeutic agents. The pyridine core is a common motif in many pharmaceuticals, and the presence of the highly reactive sulfonyl chloride functional group allows for the facile introduction of sulfonamide linkages, a critical functional group in a wide array of drug classes. This guide provides a comprehensive overview of the known physical properties, synthesis, safe handling, and a representative application of 4-Methoxypyridine-3-sulfonyl chloride.
Physicochemical Properties
Comprehensive experimental data for the physical properties of 4-Methoxypyridine-3-sulfonyl chloride are not widely available in peer-reviewed literature. The information presented below is a consolidation of data from chemical suppliers and predicted values, which should be used as a guide and supplemented with in-house experimental determination.
| Property | Value | Source |
| CAS Number | 945257-53-4 | Chemical Supplier Data |
| Molecular Formula | C₆H₆ClNO₃S | Chemical Supplier Data |
| Molecular Weight | 207.63 g/mol | Chemical Supplier Data |
| Physical State | Not definitively reported; related compounds are solids or liquids depending on purity[1] | Inferred |
| Melting Point | No experimental data available | - |
| Boiling Point | No experimental data available | - |
| Solubility | Expected to be soluble in many organic solvents[1] | Inferred from related compounds |
| Storage Conditions | Inert atmosphere, 2-8°C or under -20°C | Chemical Supplier Data |
Note on Data Gaps: The lack of extensive, publicly available experimental data underscores the specialized nature of this reagent. Researchers should perform their own characterization to confirm the identity and purity of the material before use.
Spectroscopic Characterization
While specific spectra for 4-Methoxypyridine-3-sulfonyl chloride are not readily found, the expected spectroscopic features can be predicted based on its structure and the known characteristics of related compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methoxy group.
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¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon attached to the sulfonyl chloride group will be significantly downfield.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands typical of a sulfonyl chloride, generally found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ for the asymmetric and symmetric SO₂ stretching vibrations, respectively.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable for the molecular ion and any chlorine-containing fragments.
Synthesis of Pyridine-3-sulfonyl Chlorides: General Strategies
1. From Pyridine-3-sulfonic Acid: A common method involves the chlorination of the corresponding sulfonic acid.[2][3]
Figure 1: General scheme for the synthesis of pyridine-3-sulfonyl chloride from pyridine-3-sulfonic acid.
This reaction is typically performed by treating the sulfonic acid with a chlorinating agent like phosphorus pentachloride in an appropriate solvent such as chlorobenzene or trifluoromethylbenzene.[2] The use of these solvents can help to control the reaction and avoid the formation of byproducts that may occur with other solvents like toluene.[2]
2. From 3-Aminopyridine (Sandmeyer-type Reaction): An alternative route involves a Sandmeyer-type reaction starting from 3-aminopyridine.[4]
Figure 2: General workflow for the synthesis of pyridine-3-sulfonyl chloride via a Sandmeyer-type reaction.
In this process, 3-aminopyridine is first converted to its diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride.[4]
Application in Sulfonamide Synthesis: A Representative Protocol
The primary utility of 4-methoxypyridine-3-sulfonyl chloride in drug discovery is for the synthesis of sulfonamides. The following is a general, yet detailed, protocol for the reaction of a sulfonyl chloride with an amine to form a sulfonamide. This can be adapted for use with 4-methoxypyridine-3-sulfonyl chloride.
Objective: To synthesize a sulfonamide by reacting an amine with a sulfonyl chloride.
Reaction Scheme:
Figure 3: General reaction for the synthesis of a sulfonamide from a sulfonyl chloride and an amine.
Materials:
-
4-Methoxypyridine-3-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous base (e.g., triethylamine or pyridine, 1.5-2.0 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
Experimental Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0-1.2 eq) and the anhydrous base (1.5-2.0 eq) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side reactions.
-
Addition of Sulfonyl Chloride: Dissolve the 4-methoxypyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent in a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude sulfonamide can be purified by standard techniques such as column chromatography on silica gel or recrystallization to yield the pure product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis. The use of anhydrous solvents and an inert atmosphere is critical to prevent the decomposition of the starting material to the corresponding sulfonic acid.[1]
-
Use of a Base: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base, such as triethylamine or pyridine, is added to scavenge the HCl and drive the reaction to completion.
-
Controlled Addition at Low Temperature: The reaction between a sulfonyl chloride and an amine is often exothermic. Slow, dropwise addition at 0°C helps to control the reaction rate, prevent a rapid temperature increase, and minimize the formation of potential side products.
Safety and Handling
4-Methoxypyridine-3-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is classified as causing severe skin burns and eye damage (H314).[5] Like other sulfonyl chlorides, it is corrosive and moisture-sensitive. Contact with water can release toxic gas.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, away from moisture.[5][7] Refrigeration (2-8°C) is recommended.[5]
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
4-Methoxypyridine-3-sulfonyl chloride serves as a valuable, albeit not extensively characterized, building block for the synthesis of sulfonamide-containing molecules in drug discovery and development. While a comprehensive dataset of its physical properties is yet to be established in the public domain, its reactivity is predictable based on the well-understood chemistry of sulfonyl chlorides. The synthetic and application protocols outlined in this guide, derived from established chemical principles and data on related compounds, provide a solid foundation for researchers to effectively and safely utilize this reagent in their synthetic endeavors. As with any specialized chemical, in-house verification of its properties and purity is strongly recommended.
References
- EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride - Google P
- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google P
-
METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - European Patent Office - EP 2963019 B1. (URL: [Link])
-
2963019 METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - WIPO Patentscope. (URL: [Link])
- WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google P
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Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. - ResearchGate. (URL: [Link])
-
Spectroscopic study of stepwise gossypol sulfonylation with tosyl chloride in the presence of 4-methoxypyridine N-oxide and triethylamine - OUCI. (URL: [Link])
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC - NIH. (URL: [Link])
-
Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride - Semantic Scholar. (URL: [Link])
-
Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride - Cole-Parmer. (URL: [Link])
-
6-Methoxypyridine-3-sulfonyl chloride | C6H6ClNO3S | CID 22344709 - PubChem. (URL: [Link])
-
4-Methoxypyridine | C6H7NO | CID 69278 - PubChem. (URL: [Link])
-
4-methoxypyridine-3-sulfonyl fluoride (C6H6FNO3S) - PubChemLite. (URL: [Link])
Sources
- 1. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]
- 2. EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
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- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
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